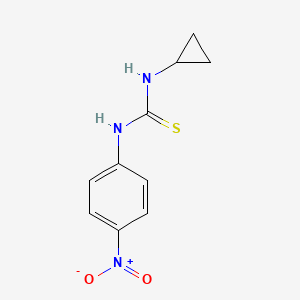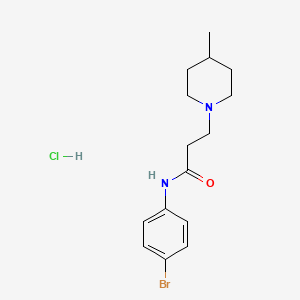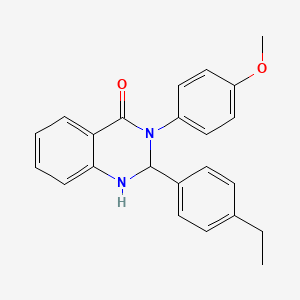![molecular formula C25H27N3O7S B3944219 N-(4-{[4-(1-naphthylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3944219.png)
N-(4-{[4-(1-naphthylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate
描述
N-(4-{[4-(1-naphthylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate, commonly known as NAPPO, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of sulfonamide compounds and is known for its ability to modulate the activity of certain enzymes and receptors in the body.
作用机制
The mechanism of action of NAPPO is not fully understood, but it is believed to involve the modulation of the activity of certain enzymes and receptors in the body. NAPPO has been shown to inhibit the activity of certain neurotransmitter receptors, such as the 5-HT2A receptor, which could contribute to its potential use in the treatment of neurological disorders. It has also been found to inhibit the activity of certain enzymes that are involved in the formation of blood clots, such as thrombin and factor Xa, which could contribute to its potential use in the treatment of thrombotic disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NAPPO are complex and varied. It has been shown to modulate the activity of various enzymes and receptors in the body, which can have both beneficial and detrimental effects depending on the context. For example, the inhibition of certain neurotransmitter receptors by NAPPO could have both therapeutic and adverse effects on the nervous system. Similarly, the inhibition of certain enzymes involved in blood clotting could have both antithrombotic and bleeding effects.
实验室实验的优点和局限性
NAPPO has several advantages as a tool for scientific research. It is a potent and selective modulator of certain enzymes and receptors, which makes it a useful tool for studying their functions and interactions. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also limitations to its use in lab experiments. For example, its effects can be context-dependent, which means that its use must be carefully controlled and monitored. Additionally, its potential toxicity and side effects must be taken into account when designing experiments.
未来方向
There are several future directions for research on NAPPO. One area of interest is the development of more potent and selective analogs of NAPPO that could be used as therapeutic agents. Another area of interest is the exploration of its potential use in other areas of scientific research, such as immunology and metabolism. Finally, more research is needed to fully understand the mechanism of action of NAPPO and its effects on the body, which could lead to the development of more effective and targeted therapies.
科学研究应用
NAPPO has been studied for its potential use in various scientific research applications. It has been found to modulate the activity of certain enzymes and receptors in the body, which makes it a useful tool for studying their functions and interactions. Some of the areas where NAPPO has been studied include neuroscience, cardiovascular research, and cancer research. In neuroscience, NAPPO has been shown to inhibit the activity of certain neurotransmitter receptors, which could have implications for the treatment of neurological disorders. In cardiovascular research, NAPPO has been found to inhibit the activity of certain enzymes that are involved in the formation of blood clots, which could have implications for the treatment of thrombotic disorders. In cancer research, NAPPO has been studied for its potential use as a chemotherapeutic agent.
属性
IUPAC Name |
N-[4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S.C2H2O4/c1-18(27)24-21-9-11-22(12-10-21)30(28,29)26-15-13-25(14-16-26)17-20-7-4-6-19-5-2-3-8-23(19)20;3-1(4)2(5)6/h2-12H,13-17H2,1H3,(H,24,27);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSFTUIVHNCBGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[4-(2,4-dimethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3944138.png)

![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(diphenylmethyl)propanamide](/img/structure/B3944152.png)
![4-{[N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3944160.png)
![methyl 4-{[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B3944161.png)

![4-ethyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B3944165.png)

![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3944180.png)
![1,3-dimethyl-5-({[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3944184.png)
![2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]benzamide](/img/structure/B3944188.png)


![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3944227.png)